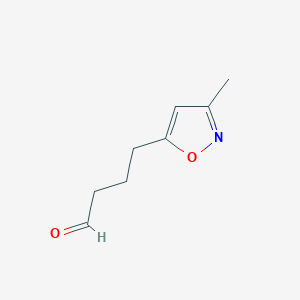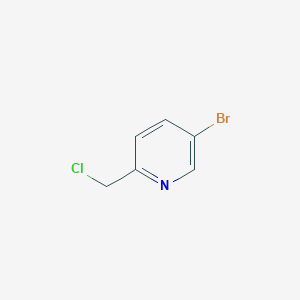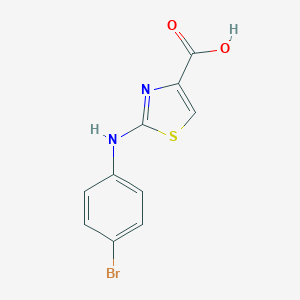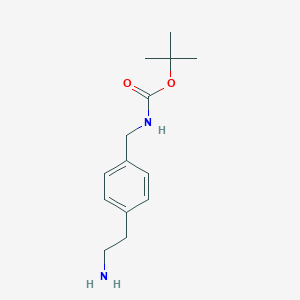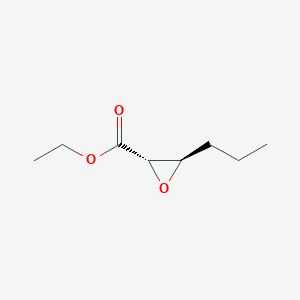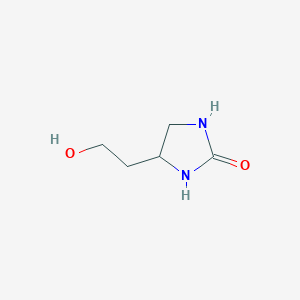![molecular formula C6H8N2O2 B063354 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione CAS No. 188825-42-5](/img/structure/B63354.png)
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione, also known as MDH or Meldrum's acid, is a versatile organic compound widely used in scientific research. MDH is a white crystalline solid with a molecular formula of C6H8N2O3 and a molecular weight of 156.14 g/mol. It was first synthesized by American chemist Mark Meldrum in 1908 and has since been used in various fields of research, including pharmaceuticals, materials science, and organic chemistry.
作用机制
The mechanism of action of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is not well understood, but it is believed to act as a nucleophile in organic reactions. This compound has a high affinity for electrophilic species and can form stable adducts with them. It can also undergo nucleophilic addition reactions with carbonyl compounds to form beta-keto esters.
Biochemical and physiological effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. It is rapidly metabolized and excreted from the body, with a half-life of approximately 2 hours.
实验室实验的优点和局限性
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione has several advantages as a reagent in laboratory experiments. It is readily available, inexpensive, and easy to handle. It can be used in a wide range of organic reactions and can be easily modified to yield different derivatives. However, this compound has some limitations, including its low solubility in water and its tendency to decompose under acidic conditions.
未来方向
There are several potential future directions for research involving 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the synthesis of new pharmaceuticals and materials using this compound as a building block. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
合成方法
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione can be synthesized through a variety of methods, including the reaction of malonic acid with urea, the reaction of malonic acid with hydrazine, and the reaction of malonic acid with carbonyl compounds. The most common method of synthesis involves the reaction of malonic acid with urea in the presence of phosphorus oxychloride as a catalyst. The resulting intermediate is then treated with acetic anhydride to yield this compound.
科学研究应用
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione has numerous applications in scientific research, including its use as a reagent in organic synthesis, as a building block for the synthesis of pharmaceuticals, and as a precursor for the preparation of functional materials. This compound has been used in the synthesis of various drugs, including antiviral and anticancer agents. It has also been used in the preparation of polymers, resins, and dyes.
属性
IUPAC Name |
3-methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-6(10)4-2-3(4)5(9)7-8/h3-4H,2H2,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHVCUDVPULNTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CC2C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
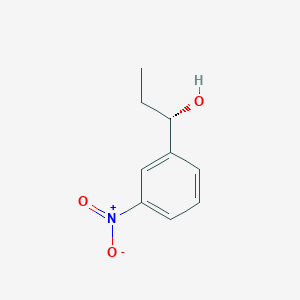
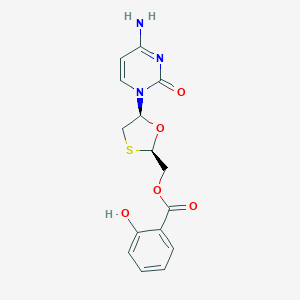

![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
